

Environmental fate and transport of Dimethoate in agricultural ecosystems

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An In-depth Technical Guide on the Environmental Fate and Transport of **Dimethoate** in Agricultural Ecosystems

Introduction

Dimethoate (O,O-dimethyl S-methylcarbamoylmethyl phosphorodithioate) is a broad-spectrum organophosphate insecticide and acaricide first introduced in the 1950s.[1] It is utilized globally to control a wide range of sucking and chewing insects and mites on various agricultural crops, including fruits, vegetables, cotton, and cereals, as well as for controlling houseflies.[1][2][3] **Dimethoate** functions as a systemic pesticide, meaning it is absorbed by the plant and translocated throughout its tissues, making it effective against insects that feed on plant juices.

[4] It acts by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in both insects and mammals.[1][5]

Given its widespread application, understanding the environmental fate and transport of **Dimethoate** is critical for assessing its potential impact on non-target organisms and ecosystems. Its physicochemical properties, particularly its high water solubility and low soil sorption, predispose it to movement within the environment.[1][6] This guide provides a comprehensive technical overview of **Dimethoate**'s behavior in soil, water, air, and biota, summarizing key quantitative data and outlining experimental protocols for its study.

Physicochemical Properties



The environmental behavior of a pesticide is largely governed by its intrinsic physical and chemical properties. These properties influence its solubility, volatility, persistence, and potential for movement across different environmental compartments.

Property	Value	Reference(s)
IUPAC Name	O,O-dimethyl S- methylcarbamoylmethyl phosphorodithioate	[7]
CAS Registry No.	60-51-5	[7][8]
Molecular Formula	C5H12NO3PS2	[7]
Molecular Weight	229.28 g/mol	[8]
Physical State	Colorless to grey-white crystalline solid	[5][7][8]
Melting Point	43 - 52.5 °C	[1][7][8][9]
Boiling Point	117 °C @ 10 Pa	[1]
Vapor Pressure	1.1 mPa (8.5 x 10 ⁻⁶ mmHg) @ 25 °C	[7][8]
Water Solubility	25 - 39 g/L @ 21 °C	[1][7][8][9]
Log P (Kow)	0.699 - 0.78	[5][8]
Soil Sorption (Koc)	~20 L/kg (can range from 16 to >500 L/kg)	[6][8][10][11]
Henry's Law Constant	1.42 x 10 ⁻⁶ Pa m³/mol	[6]

Environmental Fate and Transport

Dimethoate entering the agricultural ecosystem is subject to a variety of transformation and transport processes that determine its concentration, persistence, and ultimate fate.

Fate in Soil

Foundational & Exploratory





The soil compartment is a primary recipient of **Dimethoate** through direct application, spray drift, or wash-off from treated foliage.[12] Its fate in soil is dictated by the interplay of degradation and mobility.

- 3.1.1 Degradation and Persistence **Dimethoate** is considered to have low persistence in the soil environment.[8] Degradation is influenced by several factors including soil type, moisture, temperature, pH, and microbial activity.[7][13]
- Biotic Degradation: Microbial breakdown is a significant pathway for **Dimethoate** dissipation. Studies have shown that degradation is much faster in non-sterile soils compared to sterile soils, highlighting the crucial role of soil microorganisms.[7][8] Several bacterial species have been identified that can utilize **Dimethoate** as a carbon source.[6][14]
- Abiotic Degradation: Chemical hydrolysis can occur, particularly in alkaline soils.[8] The rate
 of degradation is dependent on pH and temperature.[13]
- 3.1.2 Mobility and Leaching **Dimethoate** exhibits high mobility in soil. This is a direct consequence of its high water solubility and very weak adsorption to soil particles, as indicated by its low soil organic carbon-water partitioning coefficient (Koc).[1][6][8]
- Leaching: Due to its high mobility, **Dimethoate** has a significant potential to leach through the soil profile and contaminate groundwater.[11][15] Leaching is more pronounced in soils with low organic matter and clay content.[10][15] Increased soil moisture from rainfall or irrigation can accelerate this downward movement.[15][16]
- Runoff: Dimethoate present in the topsoil can be transported to surface water bodies via runoff, particularly after rainfall events following application.[12]



Parameter	Value Range	Influencing Factors	Reference(s)
Soil Half-Life (DT50)	2.5 - 122 days (Typical: ~20 days)	Soil type, moisture, temperature, pH, microbial activity	[1][7][8]
Sorption Coeff. (Koc)	16 - 58 L/kg (Typical: ~20)	Soil organic matter, clay content	[6][8][10][11]
Sorption Coeff. (Kd)	Varies significantly with soil type	Soil organic matter, clay content, pH	[17][18]

Fate in Water

Dimethoate can enter aquatic systems through spray drift, runoff from treated agricultural fields, and leaching into groundwater that subsequently discharges into surface waters.[19]

- 3.2.1 Degradation and Persistence Once in an aquatic environment, **Dimethoate** is not expected to persist.[2][9]
- Hydrolysis: The primary degradation pathway for **Dimethoate** in water is hydrolysis.[6][15]
 This process is highly dependent on pH and temperature; it is relatively stable in acidic to neutral water (pH 2-7) but hydrolyzes rapidly under alkaline conditions (pH > 7).[5][7][9]
- Photolysis: Photodegradation is generally considered a minor dissipation pathway.[6]
 However, the rate can be increased in the presence of certain catalysts or photosensitizers.
 [6]
- Other Processes: Volatilization from water is not a major route of dissipation due to
 Dimethoate's low Henry's Law constant.[6][15] It is not expected to adsorb significantly to
 sediments or suspended particles.[8]

Parameter	Condition	Value	Reference(s)
Hydrolysis Half-Life	pH 2-7	Relatively stable	[7][9]
рН 9	12 days	[7][9]	
Raw River Water	8 days	[8]	_



Fate in Air

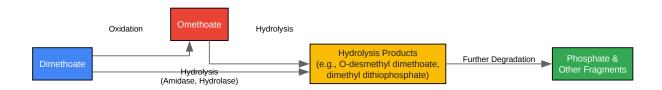
The atmospheric fate of **Dimethoate** is primarily of concern during and immediately after application.

- Volatility: Due to its low vapor pressure, volatilization from soil or plant surfaces is not a significant dissipation pathway.[6][15]
- Photochemical Degradation: In the presence of moisture, **Dimethoate** can be degraded in the air by photochemical reactions, breaking down into various hydrolytic and oxidation products.[7][9]

Plant Uptake and Metabolism

As a systemic insecticide, **Dimethoate** is designed to be readily absorbed and distributed within plant tissues.[4]

- Uptake and Translocation: Dimethoate is rapidly absorbed by plant roots and leaves and is
 translocated acropetally (upwards) throughout the plant.[7][20] This ensures that insects
 feeding on various plant parts are exposed to the insecticide.[4]
- Metabolism: Inside the plant, **Dimethoate** is metabolized relatively quickly, with a reported half-life of 2 to 5 days.[7][9][21] The metabolic process involves two primary pathways:
 - Oxidation: The P=S group is oxidized to a P=O group, forming the metabolite Omethoate.
 Omethoate is a more potent acetylcholinesterase inhibitor and is often of greater toxicological concern than the parent compound.[7][20]
 - Hydrolysis: The ester and amide bonds are cleaved by plant enzymes, leading to the formation of various degradation products such as O-desmethyl dimethoate, dimethyl dithiophosphate, and ultimately, phosphoric acid.[7][20]





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Metabolic pathway of **Dimethoate** in plants.

Bioaccumulation

Bioaccumulation is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment. The potential for a substance to bioaccumulate is often estimated by its octanol-water partition coefficient (log Kow).

Potential: Dimethoate has a low log Kow value (0.70–0.78), indicating it is hydrophilic (water-soluble) rather than lipophilic (fat-soluble).[16] Because of this, it is not expected to significantly bioaccumulate in the tissues of aquatic organisms like fish.[8][16]

Parameter	Value	Comment	Reference(s)
Bioconcentration Factor (BCF)	Low potential	Not expected to bioaccumulate due to low log Kow.	[16][22]

Experimental Protocols

Standardized methodologies are essential for accurately assessing the environmental fate of pesticides. The following sections describe protocols for key experiments.

Residue Analysis in Environmental Samples

Accurate quantification of **Dimethoate** and its metabolites in soil, water, and plant tissues is fundamental. High-Performance Liquid Chromatography (HPLC) is a common and robust method.[23]

Protocol: HPLC Analysis of **Dimethoate** in Water

- Sample Preparation:
 - Collect a 500 mL water sample in an amber glass bottle.
 - If suspended solids are present, filter the sample through a 0.45 μm filter.



- Perform solid-phase extraction (SPE) for sample cleanup and concentration. Acidify the sample to pH ~3 with phosphoric acid.
- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Pass the water sample through the cartridge at a flow rate of ~5 mL/min.
- Wash the cartridge with deionized water to remove interferences.
- Elute the **Dimethoate** from the cartridge using a suitable solvent like acetonitrile or methanol.
- Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of mobile phase.
- Chromatographic Conditions:
 - Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
 - Mobile Phase: Isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μL.
 - Detection: UV detector set at a wavelength of ~220 nm.
- Quantification:
 - Prepare a series of calibration standards of **Dimethoate** in the mobile phase.
 - Inject the standards to create a calibration curve (peak area vs. concentration).
 - Inject the prepared sample extract.



 Quantify the **Dimethoate** concentration in the sample by comparing its peak area to the calibration curve.

Soil Sorption/Desorption Study (Batch Equilibrium)

This study determines the extent to which **Dimethoate** binds to soil particles, which is crucial for predicting its mobility. The output provides the soil-water distribution coefficient (Kd) and the organic carbon-normalized coefficient (Koc).[18]

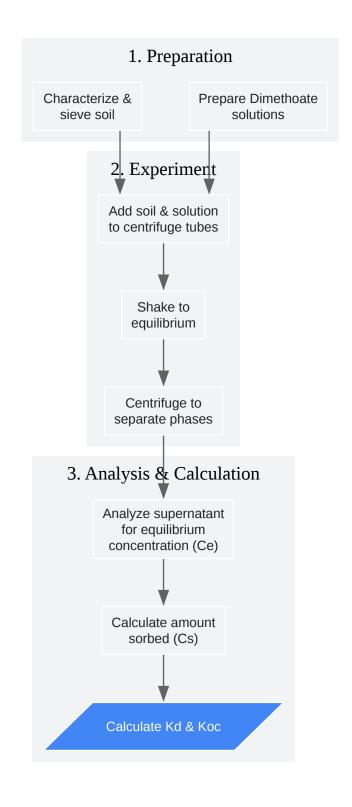
Protocol: OECD 106 Batch Equilibrium Method

- Soil Preparation:
 - Use representative agricultural soil, air-dried and sieved (<2 mm).
 - Characterize the soil for properties such as pH, organic carbon content, texture, and cation exchange capacity.
- Sorption Phase:
 - Prepare a stock solution of **Dimethoate** (often radiolabeled for ease of detection) in a 0.01
 M CaCl₂ solution. The CaCl₂ solution mimics the ionic strength of soil water.
 - Add a known mass of soil (e.g., 5 g) to several centrifuge tubes.
 - Add a known volume (e.g., 25 mL) of **Dimethoate** solution at various concentrations to the tubes. Include soil-free blanks (no soil) and pesticide-free blanks (no **Dimethoate**).
 - Shake the tubes on a mechanical shaker at a constant temperature (e.g., 25 °C) for a
 predetermined equilibrium time (e.g., 24 hours), protected from light.
 - Centrifuge the tubes to separate the soil from the aqueous solution.
 - Analyze the supernatant for the equilibrium concentration of **Dimethoate** (Ce).
- Calculation:



- Calculate the amount of **Dimethoate** sorbed to the soil (Cs) by subtracting the amount in the solution from the initial amount added.
- Calculate the distribution coefficient: Kd = Cs / Ce.
- Normalize for organic carbon content: Koc = (Kd / % Organic Carbon) * 100.
- Desorption Phase (Optional):
 - After the sorption phase, decant the supernatant.
 - Add an equal volume of fresh 0.01 M CaCl₂ solution to the soil pellet.
 - Shake again for the same equilibrium period.
 - Centrifuge and analyze the supernatant to determine the amount of **Dimethoate** desorbed.





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Workflow for a soil sorption study.

Conclusion



Dimethoate is a systemic organophosphate insecticide characterized by high water solubility and low soil sorption. Its environmental fate is dominated by rapid degradation in multiple compartments. In soil, microbial activity is the primary driver of degradation, resulting in low persistence. However, its high mobility poses a risk of leaching to groundwater, especially in soils with low organic matter. In aquatic systems, **Dimethoate** degrades quickly via hydrolysis, particularly in alkaline waters, and is not expected to bioaccumulate. Within plants, it is readily absorbed and metabolized, with a key transformation product being the more toxic Omethoate. Overall, while **Dimethoate** itself is not persistent, its potential for transport into aquatic environments before degradation and the formation of its toxic metabolite are key considerations in its environmental risk assessment.

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